molecular formula C16H16BrNO5S B288355 N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3-ethoxybenzenesulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3-ethoxybenzenesulfonamide

Katalognummer B288355
Molekulargewicht: 414.3 g/mol
InChI-Schlüssel: NNLPPNXRUVJXCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3-ethoxybenzenesulfonamide, commonly known as BDBES, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide-based compound that has been found to have various biochemical and physiological effects, making it a promising compound for use in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

BDBES has been found to have various scientific research applications, including its use as a potential antitumor agent, a neuroprotective agent, and an inhibitor of bacterial biofilm formation. Studies have shown that BDBES can induce apoptosis in cancer cells, making it a promising compound for use in cancer research. Additionally, BDBES has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's, suggesting its potential use in the development of new treatments for these conditions. Finally, BDBES has been found to inhibit bacterial biofilm formation, which could have implications for the development of new antibiotics.

Wirkmechanismus

The exact mechanism of action of BDBES is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes or by disrupting the function of certain cellular pathways. For example, BDBES has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, BDBES has been found to disrupt the function of the proteasome, a cellular complex involved in the degradation of proteins.
Biochemical and Physiological Effects:
BDBES has been found to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit bacterial biofilm formation, and protect against oxidative stress. Additionally, BDBES has been found to have anti-inflammatory effects and to modulate the activity of certain neurotransmitters, suggesting its potential use in the treatment of inflammatory and neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using BDBES in laboratory experiments is its ability to induce apoptosis in cancer cells, making it a promising compound for use in cancer research. Additionally, BDBES has been found to have neuroprotective effects, which could have implications for the development of new treatments for neurodegenerative diseases. However, one limitation of using BDBES in laboratory experiments is its potential toxicity, which could limit its use in certain applications.

Zukünftige Richtungen

There are several future directions for research on BDBES, including its potential use in the development of new cancer treatments, neuroprotective agents, and antibiotics. Additionally, further research is needed to fully understand the mechanism of action of BDBES and to determine its potential toxicity in vivo. Finally, BDBES could be further modified to improve its efficacy and reduce its toxicity, making it a more promising compound for use in scientific research.

Synthesemethoden

BDBES can be synthesized through a multistep process that involves the reaction of 4-bromo-3-ethoxybenzenesulfonyl chloride with 1,3-benzodioxole in the presence of a base. The resulting intermediate is then treated with methylamine and hydrochloric acid to yield the final product, BDBES.

Eigenschaften

Produktname

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3-ethoxybenzenesulfonamide

Molekularformel

C16H16BrNO5S

Molekulargewicht

414.3 g/mol

IUPAC-Name

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3-ethoxybenzenesulfonamide

InChI

InChI=1S/C16H16BrNO5S/c1-2-21-15-8-12(4-5-13(15)17)24(19,20)18-9-11-3-6-14-16(7-11)23-10-22-14/h3-8,18H,2,9-10H2,1H3

InChI-Schlüssel

NNLPPNXRUVJXCA-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)Br

Kanonische SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.